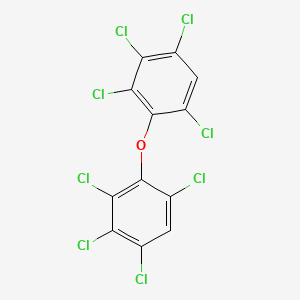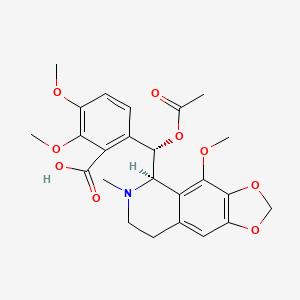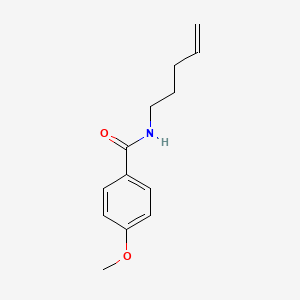
2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate: is a synthetic organophosphate compound. It is known for its use as an insecticide, particularly in controlling flying insects such as houseflies, wasps, and hornets . This compound is moderately soluble in water and exhibits moderate toxicity to birds and fish, while being highly toxic to aquatic invertebrates . It is also moderately toxic to mammals if ingested and acts as an acetylcholinesterase inhibitor and neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate involves the reaction of 2,2,2-trichloroethanol with dimethyl phosphite in the presence of a base, followed by esterification with pentanoic acid . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Dichloro or monochloro derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphate compounds .
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase activity. It is used to investigate the mechanisms of neurotoxicity and the development of antidotes for organophosphate poisoning .
Medicine: Although not widely used in medicine, the compound’s acetylcholinesterase inhibitory properties make it a subject of interest in the study of neurodegenerative diseases such as Alzheimer’s .
Industry: Industrially, it is used as an insecticide to control pests in agricultural and commercial settings. Its effectiveness against a wide range of insects makes it valuable in pest management .
Mechanism of Action
The primary mechanism of action of 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve cells, which ultimately results in neurotoxicity and death of the insect . The molecular targets include the active site of AChE, where the compound forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl butyrate
- 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl 2-methylpropanoate
- Methyl (2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl)carbamate
Comparison: Compared to similar compounds, 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate exhibits unique properties due to its pentanoate ester group. This group influences its solubility, reactivity, and toxicity profile. For instance, the pentanoate ester provides a longer carbon chain, which can affect the compound’s hydrophobicity and interaction with biological membranes .
Properties
CAS No. |
113870-15-8 |
|---|---|
Molecular Formula |
C9H16Cl3O5P |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) pentanoate |
InChI |
InChI=1S/C9H16Cl3O5P/c1-4-5-6-7(13)17-8(9(10,11)12)18(14,15-2)16-3/h8H,4-6H2,1-3H3 |
InChI Key |
USWPNXDWNDOOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)


![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)






